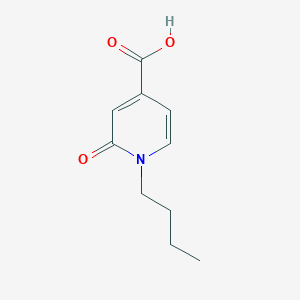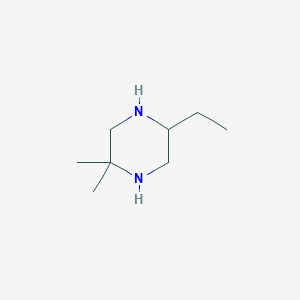![molecular formula C12H18ClNO4S B8720298 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide](/img/structure/B8720298.png)
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide
Vue d'ensemble
Description
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-propane sulfonic acid moiety and a dimethoxy-benzylamide group. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide typically involves a multi-step process. One common method includes the reaction of 3-chloro-1-propanesulfonyl chloride with 2,4-dimethoxybenzylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfonic acid group can be oxidized to form sulfonate esters.
Reduction Reactions: The amide group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of sulfonate esters.
Reduction: Formation of primary or secondary amines.
Applications De Recherche Scientifique
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biochemical pathways and cellular functions .
Comparaison Avec Des Composés Similaires
- 3-Chloro-propane-1-sulfonic acid benzylamide
- 3-Chloro-propane-1-sulfonic acid 2,4-dimethoxy-phenylamide
Comparison: Compared to its analogs, 3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide exhibits unique properties due to the presence of the dimethoxy groups on the benzylamide moiety. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a distinct and valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H18ClNO4S |
|---|---|
Poids moléculaire |
307.79 g/mol |
Nom IUPAC |
3-chloro-N-[(2,4-dimethoxyphenyl)methyl]propane-1-sulfonamide |
InChI |
InChI=1S/C12H18ClNO4S/c1-17-11-5-4-10(12(8-11)18-2)9-14-19(15,16)7-3-6-13/h4-5,8,14H,3,6-7,9H2,1-2H3 |
Clé InChI |
XRCLLNNZCPNEDU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CNS(=O)(=O)CCCCl)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(5-methyl-1H-imidazol-2-yl)methyl]phenol](/img/structure/B8720215.png)
![Methyl 4-{[(4-hydroxybutyl)amino]carbonyl}benzoate](/img/structure/B8720219.png)









![9-Methyl-2-propyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B8720312.png)


